(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 183742-32-7
VCID: VC20940998
InChI: InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
SMILES: COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

CAS No.: 183742-32-7

Cat. No.: VC20940998

Molecular Formula: C21H26N2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester - 183742-32-7

Specification

CAS No. 183742-32-7
Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
IUPAC Name methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
Standard InChI InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
Standard InChI Key JCQKPXHKGNJTQQ-UHFFFAOYSA-N
SMILES COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, with CAS number 183742-32-7, is a piperazine derivative characterized by a piperazine core with two benzyl substituents at the 1 and 4 positions, and an acetic acid methyl ester moiety attached to the 2-position. This compound belongs to the broader class of N-substituted piperazines, which have garnered significant interest in medicinal chemistry due to their versatile pharmacological properties .
The fundamental chemical properties of this compound are summarized in Table 1:

PropertyValue
CAS Number183742-32-7
Molecular FormulaC₂₁H₂₆N₂O₂
Molecular Weight338.4 g/mol
IUPAC NameMethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
Alternative Names(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Physical StateSolid (at standard conditions)
Chemical ClassificationPiperazine derivative, N-substituted heterocycle
The compound's structural composition includes a piperazine heterocycle as the central scaffold, with two benzyl substituents providing hydrophobic characteristics, while the acetic acid methyl ester introduces a polar functional group. This molecular arrangement creates an amphiphilic molecule with both lipophilic and hydrophilic domains, potentially enhancing its ability to interact with various biological targets.

Structural Characteristics

Molecular Structure

The molecular structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The piperazine core adopts a chair conformation in its most stable form, although studies of related compounds have shown that substituents can influence the ring conformation . The compound contains two benzyl groups attached to the nitrogen atoms, and an acetic acid methyl ester substituent at the carbon in position 2.

Structural Isomerism

The presence of a stereogenic center at the 2-position of the piperazine ring results in potential stereoisomerism. The compound can exist as R or S enantiomers, depending on the spatial arrangement of the acetic acid methyl ester substituent. Related compounds, such as (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, demonstrate the significance of stereochemistry in this class of compounds .
Research on similar piperazine derivatives indicates that the preferred conformation of the piperazine ring can be influenced by substituents, sometimes adopting a twist-boat conformation rather than the typical chair conformation due to allylic strain between substituents .

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Stability Considerations

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide comparative insight into the properties and potential applications of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester:

CompoundCAS NumberStructural DifferenceNotable Properties
(1,4-Dibenzyl-piperazin-2-yl)-methanol94437-04-4Hydroxymethyl group instead of acetic acid methyl esterMore hydrophilic; potential for different hydrogen bonding interactions
Ethyl 2-(4-methylpiperazin-1-yl)acetate28920-67-4Ethyl ester; methyl group instead of benzyl substituentsSimpler structure; different lipophilicity profile
(S)-4-N-Boc-piperazine-2-acetic acid methyl ester1217810-25-7Boc protection group; defined stereochemistryProtected nitrogen; potential for selective deprotection

Functional Derivatives

More complex derivatives incorporating similar structural features include:

  • (4-Chloro-phenoxy)-acetic acid 1,4-bis-(3,4,5-trimethoxy-benzoyl)-piperazin-2-ylmethyl ester (CAS: 9986982) - A highly functionalized derivative with potential biological activity

  • Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate - A related compound with potential pharmaceutical applications, structurally related to cetirizine
    These compounds demonstrate how the core structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester can be elaborated to create molecules with diverse properties and potential applications.

Research Considerations

Analytical Methods

For research involving (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, several analytical techniques are recommended:

  • NMR spectroscopy (¹H, ¹³C) for structural confirmation and purity assessment

  • Mass spectrometry for molecular weight verification

  • HPLC for purity analysis and potential stereoisomer separation

  • X-ray crystallography for definitive structural determination

  • IR spectroscopy for functional group identification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator